2-(4-Methoxyphenyl)acetaldehyde, also known as 4-methoxyphenylacetaldehyde, is an aromatic aldehyde with the molecular formula C10H12O2. This compound features a methoxy group attached to a phenyl ring, which is further connected to an acetaldehyde moiety. It is characterized by its distinct aromatic properties and reactivity due to the presence of the aldehyde functional group. The compound is often utilized in organic synthesis and has garnered interest due to its potential biological activities.
-Methoxyphenylacetaldehyde, also known as p-methoxyphenylacetaldehyde or 2-(4-methoxyphenyl)acetaldehyde, is an organic compound with the chemical formula C9H10O2. It is a liquid at room temperature and has a characteristic odor. This compound serves as a valuable building block in organic synthesis due to its reactive aldehyde functional group.
Researchers have employed 4-methoxyphenylacetaldehyde in the synthesis of various complex molecules, including:
Limited research suggests that 4-methoxyphenylacetaldehyde might hold promise in the field of medicinal chemistry. Studies have investigated its potential as:
Several methods have been developed for synthesizing 2-(4-Methoxyphenyl)acetaldehyde:
2-(4-Methoxyphenyl)acetaldehyde finds applications primarily in:
Interaction studies involving 2-(4-Methoxyphenyl)acetaldehyde focus on its potential biological effects and interactions with enzymes or receptors. Preliminary findings suggest it may interact with certain metabolic pathways, but detailed studies are required to confirm these interactions and understand their implications fully.
Several compounds share structural similarities with 2-(4-Methoxyphenyl)acetaldehyde. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Homovanillin | C9H10O3 | Contains a hydroxyl group; known for antioxidant properties. |
4-Methoxybenzaldehyde | C8H8O3 | An aromatic aldehyde used in organic synthesis; lacks the acetaldehyde moiety. |
Vanillin | C8H8O3 | A well-known flavor compound; similar aromatic structure but different functional groups. |
The uniqueness of 2-(4-Methoxyphenyl)acetaldehyde lies in its specific combination of an aromatic ring with a methoxy group and an aldehyde functionality. This combination not only influences its reactivity but also contributes to its potential biological activities, setting it apart from other similar compounds. Its applications in both synthetic chemistry and potential therapeutic areas further enhance its significance in research and industry.
The fundamental molecular architecture of 2-(4-methoxyphenyl)acetaldehyde consists of a benzene ring bearing a methoxy group at the 4-position and an acetaldehyde functional group attached via a methylene bridge [1]. The systematic International Union of Pure and Applied Chemistry nomenclature identifies this compound as (4-methoxyphenyl)acetaldehyde, while alternative designations include 4-methoxyphenylacetaldehyde and homoanisaldehyde [1] [2].
The molecular geometry of 2-(4-methoxyphenyl)acetaldehyde exhibits characteristic bond parameters consistent with aromatic aldehyde systems [3]. The carbon-carbon bond lengths within the benzene ring typically range from 1.380 to 1.400 Angstroms, while the carbon-oxygen bond in the methoxy group measures approximately 1.360 Angstroms [3]. The acetaldehyde carbonyl carbon-oxygen double bond exhibits a length of approximately 1.210 Angstroms, characteristic of aldehyde functionality [3].
The molecular configuration demonstrates planarity within the aromatic ring system, with the methoxy group maintaining coplanarity with the benzene ring due to conjugation effects [3]. The acetaldehyde group adopts a configuration that allows for optimal overlap between the carbonyl π-system and the aromatic π-electrons [3]. Bond angles within the benzene ring approximate the ideal 120 degrees characteristic of sp² hybridization, while the carbonyl carbon exhibits trigonal planar geometry with bond angles of approximately 120 degrees [3].
The electronic structure of 2-(4-methoxyphenyl)acetaldehyde demonstrates significant resonance stabilization through the interaction between the electron-donating methoxy group and the electron-withdrawing acetaldehyde functionality [4]. The methoxy group exhibits a positive inductive effect (+I) combined with a positive mesomeric effect (+M), contributing electron density to the aromatic ring system [4] [5].
The resonance effects manifest through the delocalization of the methoxy oxygen lone pairs into the aromatic π-system, increasing electron density particularly at the ortho and para positions relative to the methoxy substituent [4] [5]. This electronic distribution influences the reactivity patterns and spectroscopic properties of the compound, with the methoxy group serving as an activating substituent for electrophilic aromatic substitution reactions [4]. The acetaldehyde carbonyl group participates in extended conjugation with the aromatic system, resulting in a lowering of the carbonyl stretching frequency compared to aliphatic aldehydes [5].
Nuclear magnetic resonance spectroscopy provides definitive structural identification of 2-(4-methoxyphenyl)acetaldehyde through characteristic chemical shift patterns and coupling relationships [6] [7]. In proton nuclear magnetic resonance spectra recorded in deuterated chloroform, the aldehyde proton appears as a triplet at approximately 9.71 parts per million due to coupling with the adjacent methylene protons [6] [7].
The aromatic protons exhibit characteristic patterns with signals appearing between 6.93 and 7.10 parts per million [6] [7]. The methylene protons adjacent to the aromatic ring resonate as a doublet at approximately 3.63 parts per million, coupling with the aldehyde proton [6] [7]. The methoxy group protons appear as a singlet at 3.80 parts per million, integrating for three protons [6] [7].
Carbon-13 nuclear magnetic resonance analysis reveals the carbonyl carbon at approximately 199.9 parts per million, characteristic of aromatic aldehydes [7]. The aromatic carbons appear in the range of 114.5 to 158.9 parts per million, with the methoxy-bearing carbon exhibiting the most downfield shift due to the electron-donating oxygen substituent [7]. The methylene carbon appears at 49.7 parts per million, while the methoxy carbon resonates at 55.3 parts per million [7].
Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
---|---|---|---|
Aldehyde proton | 9.71 | Triplet | 2.4 |
Aromatic protons | 6.93-7.10 | Multiplet | 8.6 |
Methylene protons | 3.63 | Doublet | 2.1 |
Methoxy protons | 3.80 | Singlet | - |
Infrared spectroscopy of 2-(4-methoxyphenyl)acetaldehyde reveals characteristic absorption bands that confirm the presence of functional groups and provide insight into molecular vibrations [8] [9]. The aldehyde carbonyl stretching vibration appears prominently at approximately 1725-1750 wavenumbers, consistent with aromatic aldehyde systems [9] [10].
The aromatic carbon-hydrogen stretching vibrations occur in the region of 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches from the methoxy and methylene groups appear at 2800-3000 wavenumbers [9] [10]. The methoxy carbon-oxygen stretching vibration manifests at approximately 1250-1300 wavenumbers, characteristic of aryl ether functionality [9].
Aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1400-1650 wavenumber region, reflecting the conjugated benzene ring system [9] [10]. Out-of-plane aromatic carbon-hydrogen bending vibrations occur at 750-900 wavenumbers, providing fingerprint identification of the substitution pattern [9].
Functional Group | Wavenumber (cm⁻¹) | Assignment | Intensity |
---|---|---|---|
Carbonyl stretch | 1725-1750 | C=O stretch | Strong |
Aromatic C-H stretch | 3000-3100 | Ar-H stretch | Medium |
Aliphatic C-H stretch | 2800-3000 | C-H stretch | Medium |
Methoxy C-O stretch | 1250-1300 | C-O stretch | Strong |
Aromatic C=C stretch | 1400-1650 | C=C stretch | Variable |
Mass spectrometric analysis of 2-(4-methoxyphenyl)acetaldehyde demonstrates characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [11] [12]. The molecular ion peak appears at mass-to-charge ratio 150, corresponding to the molecular weight of the compound [1] [2].
The base peak typically occurs at mass-to-charge ratio 121, resulting from the loss of the acetaldehyde side chain (loss of 29 mass units) [6] [12]. This fragmentation represents alpha-cleavage adjacent to the aromatic ring, forming a stabilized benzylic cation [11] [12]. Secondary fragmentation produces ions at mass-to-charge ratios 77 and 78, corresponding to the formation of phenyl and substituted phenyl cations [6] [12].
The methoxy group contributes to fragmentation through the loss of methyl radicals, producing fragments at mass-to-charge ratio 135 (loss of 15 mass units from the molecular ion) [12]. Additional fragmentation pathways include the formation of tropylium-type ions and rearrangement products characteristic of aromatic aldehyde systems [11] [12].
Fragment m/z | Relative Intensity | Assignment | Fragmentation Process |
---|---|---|---|
150 | 13 | [M]⁺ | Molecular ion |
121 | 100 | [M-CHO]⁺ | Loss of formyl group |
135 | Variable | [M-CH₃]⁺ | Loss of methyl radical |
77 | 18 | [C₆H₅]⁺ | Phenyl cation |
78 | 14 | [C₆H₆]⁺- | Benzene radical cation |
Ultraviolet-visible spectroscopy of 2-(4-methoxyphenyl)acetaldehyde reveals electronic transitions characteristic of extended aromatic conjugation systems [13] [14]. The compound exhibits primary absorption maxima in the ultraviolet region, typically between 250-280 nanometers, corresponding to π→π* transitions within the conjugated aromatic-carbonyl system [13].
The methoxy substituent influences the electronic absorption through its electron-donating properties, causing bathochromic shifts compared to unsubstituted phenylacetaldehyde derivatives [13] [14]. Secondary absorption features may appear at longer wavelengths due to charge-transfer interactions between the electron-rich methoxyphenyl moiety and the electron-deficient carbonyl group [13].
The molar absorptivity values typically range from 10,000 to 20,000 liters per mole per centimeter, indicating strong electronic transitions characteristic of aromatic carbonyl chromophores [13] [14]. Solvent effects can influence the absorption maxima and intensities, with polar solvents generally producing slight bathochromic shifts due to stabilization of excited state dipoles [13].
Computational analysis of 2-(4-methoxyphenyl)acetaldehyde employs density functional theory methods to predict molecular properties and electronic characteristics [15] [16]. Calculations using basis sets such as 6-311G(d,p) with functionals like B3LYP provide optimized geometries and electronic properties that correlate well with experimental observations [16] .
Frontier molecular orbital analysis reveals the highest occupied molecular orbital primarily localized on the methoxyphenyl ring system, while the lowest unoccupied molecular orbital exhibits significant density on the carbonyl carbon [5] [18]. The energy gap between these orbitals typically ranges from 3.5 to 4.0 electron volts, indicating moderate reactivity and stability [5] [18].
Molecular electrostatic potential calculations demonstrate regions of high electron density around the methoxy oxygen and carbonyl oxygen atoms, while the carbonyl carbon exhibits significant positive electrostatic potential [15] . These calculations predict sites of nucleophilic and electrophilic attack, supporting experimental reactivity observations [15].
Natural bond orbital analysis reveals significant charge transfer interactions between the methoxy lone pairs and the aromatic π-system, quantifying the resonance stabilization energy [4] [5]. The calculated dipole moment typically ranges from 2.0 to 3.0 Debye units, reflecting the polar nature of the molecule [18] .
Crystallographic investigations of 2-(4-methoxyphenyl)acetaldehyde derivatives provide insights into solid-state molecular packing and intermolecular interactions [19] [20]. Related crystal structures demonstrate that the compound typically adopts a planar or near-planar conformation in the solid state, maximizing conjugation between the aromatic ring and carbonyl group [20] [21].
Intermolecular interactions in crystalline forms include weak hydrogen bonding between carbonyl oxygen atoms and aromatic hydrogen atoms, as well as π-π stacking interactions between aromatic rings [20] [21]. The methoxy groups can participate in weak carbon-hydrogen to oxygen hydrogen bonding, contributing to crystal stability [21].
Conformational analysis reveals that rotation around the bond connecting the aromatic ring to the methylene carbon exhibits a relatively low energy barrier, allowing for facile interconversion between conformers [22] [23]. The preferred conformation maintains the carbonyl group in a position that optimizes overlap with the aromatic π-system [22].
Computational conformational searches identify multiple low-energy conformers differing primarily in the orientation of the methoxy group relative to the aromatic plane [22] [23]. The energy differences between conformers typically range from 0.5 to 2.0 kilocalories per mole, indicating moderate conformational flexibility [22]. Temperature-dependent studies suggest that multiple conformers may be populated under ambient conditions, contributing to spectroscopic line broadening and dynamic averaging effects [23].
Irritant